molecular formula C9H10ClNO2 B1301563 3-(4-Chloroanilino)propanoic acid CAS No. 21617-19-6

3-(4-Chloroanilino)propanoic acid

Cat. No. B1301563
CAS RN: 21617-19-6
M. Wt: 199.63 g/mol
InChI Key: YQOYIDOVKCGQTJ-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)propanoic acid is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as CAP, and its chemical formula is C9H10ClNO2. It has a functional parent β-amino acid and is a organonitrogen compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H10ClNO2 . Its average mass is 199.630 and its mono-isotopic mass is 199.04001 . The InChI code for the compound is InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) .

Scientific Research Applications

Chlorogenic Acid (CGA) Pharmacological Review

CGA is a polyphenol with various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. It has been speculated to regulate lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and its role as a natural safeguard food additive highlight its biological and pharmacological effects, suggesting a potential area where compounds like "3-(4-Chloroanilino)propanoic acid" might find application (Naveed et al., 2018).

Sorption of Phenoxy Herbicides

This review focuses on the sorption experiments of phenoxy herbicides like 2,4-D and related compounds to soil, organic matter, and minerals. Understanding the sorption behavior of these compounds can inform environmental management and remediation strategies, potentially relevant to the environmental impact of "this compound" (Werner, Garratt, & Pigott, 2012).

Biotechnological Routes Based on Lactic Acid Production

This article reviews the production of lactic acid from biomass and its use as a feedstock for producing various chemicals through biotechnological routes. This insight into lactic acid's role in green chemistry highlights potential pathways for synthesizing and applying compounds like "this compound" in a sustainable manner (Gao, Ma, & Xu, 2011).

Oleanolic Acid and Its Derivatives

The therapeutic potential of oleanolic acid in chronic diseases, including its antioxidant, anti-inflammatory, and anticancer activities, underscores the importance of natural compounds in pharmaceutical research. This area of study might offer insights into the medical applications of "this compound" (Ayeleso, Matumba, & Mukwevho, 2017).

Safety and Hazards

3-(4-Chloroanilino)propanoic acid has several hazard statements including H302, H312, H332 indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-(4-Chloroanilino)propanoic acid, also known as CAP, is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary target of CAP is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 . This enzyme plays a crucial role in cellular processes such as transcription and cell cycle progression .

properties

IUPAC Name

3-(4-chloroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOYIDOVKCGQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369471
Record name 3-(4-chloroanilino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

21617-19-6
Record name 3-(4-chloroanilino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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